molecular formula C12H11NO3 B2925857 Ethyl 4-(prop-2-ynamido)benzoate CAS No. 6658-45-3

Ethyl 4-(prop-2-ynamido)benzoate

Cat. No.: B2925857
CAS No.: 6658-45-3
M. Wt: 217.224
InChI Key: LSPMCDKZJAREDN-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-2-ynamido)benzoate is an organic compound with the molecular formula C12H11NO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the amino group is substituted with a prop-2-ynyl group

Mechanism of Action

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets at the molecular level. For instance, it may act as a nucleophile, forming bonds with electrophilic sites on target molecules . This interaction can lead to changes in the target’s structure and function .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For example, if it interacts with enzymes, it could influence metabolic pathways .

Pharmacokinetics

Its bioavailability, which is influenced by these properties, is also unknown .

Result of Action

The molecular and cellular effects of Ethyl 4-(prop-2-ynamido)benzoate’s action would depend on its specific targets and mode of action. For instance, if it inhibits an enzyme, it could decrease the production of certain metabolites .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(prop-2-ynamido)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-aminobenzoate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(prop-2-ynamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(prop-2-ynamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-(prop-2-ynoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h1,5-8H,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPMCDKZJAREDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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